(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Description
(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropoxybenzylidene group attached to the thiazole ring, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
(5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-9(4-6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJDQFRWWUATCO-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Routes
Precursor Synthesis: 2-Mercapto-1,3-Thiazol-4(5H)-one
The thiazolone core is synthesized via cyclization of thiourea derivatives with α-halocarbonyl compounds. For example, reacting thiourea with ethyl chloroacetate in ethanol under reflux yields 2-mercapto-1,3-thiazol-4(5H)-one through nucleophilic substitution and subsequent cyclization. This intermediate is critical for subsequent condensation with aldehydes.
Aldehyde Preparation: 4-Isopropoxybenzaldehyde
4-Isopropoxybenzaldehyde is synthesized through nucleophilic aromatic substitution of 4-hydroxybenzaldehyde with isopropyl bromide in the presence of potassium carbonate. The reaction proceeds in anhydrous acetone under reflux, yielding the substituted aldehyde after purification by vacuum distillation.
Condensation Reaction
The final step involves a base-mediated Knoevenagel condensation between 2-mercapto-1,3-thiazol-4(5H)-one and 4-isopropoxybenzaldehyde. In a typical procedure, equimolar amounts of both reactants are dissolved in ethanol, followed by the addition of potassium carbonate (1.2 equiv). The mixture is refluxed for 6–8 hours, during which the benzylidene group forms via dehydration. The (5E)-configuration is favored due to conjugation stabilization of the α,β-unsaturated ketone system.
Optimized Laboratory-Scale Procedures
Solvent and Base Optimization
A comparative study of reaction conditions reveals that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce stereoselectivity. Ethanol remains the preferred solvent due to its balance of solubility and environmental safety. Sodium hydroxide (0.5 M in ethanol) achieves 78% yield, while potassium carbonate (1.2 equiv) improves selectivity for the (5E)-isomer (82% yield).
Table 1: Impact of Base and Solvent on Reaction Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) | (5E):(5Z) Ratio |
|---|---|---|---|---|
| NaOH | Ethanol | 80 | 78 | 85:15 |
| K2CO3 | Ethanol | 80 | 82 | 92:8 |
| Piperidine | DMF | 100 | 68 | 75:25 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Scaling up the condensation reaction necessitates transitioning from batch to continuous flow reactors. A pilot study using a tubular reactor with a residence time of 15 minutes at 120°C demonstrated 89% conversion, highlighting the potential for high-throughput manufacturing.
Purification and Crystallization
Industrial purification employs recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals with >99% purity. X-ray diffraction analysis confirms the (5E)-configuration, with characteristic C=S and C=O stretches at 1185 cm⁻¹ and 1680 cm⁻¹ in IR spectroscopy.
Mechanistic Insights and Side Reactions
Condensation Mechanism
The base deprotonates the α-carbon of the thiazolone, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water forms the benzylidene group. Competing pathways, such as aldol addition, are suppressed by maintaining anhydrous conditions.
Byproduct Formation
Minor byproducts include (5Z)-isomers (≤8%) and dimerized thiazolone derivatives (≤5%). These are minimized by严格控制 reaction time and stoichiometry.
Characterization and Quality Control
Spectroscopic Analysis
Comparative Analysis with Analogous Compounds
Thiazolone derivatives with methoxy or ethoxy substituents exhibit lower lipophilicity (logP = 2.1 vs. 2.8 for isopropoxy), reducing membrane permeability in biological assays. The isopropoxy group’s steric bulk also enhances resistance to enzymatic degradation compared to smaller alkoxy variants.
Chemical Reactions Analysis
Reactivity of the Mercapto (-SH) Group
The mercapto group is highly reactive, participating in:
-
Oxidation Reactions : The -SH group oxidizes to form disulfide bonds (
) under mild oxidizing agents like
or iodine (
). -
Alkylation : Reacts with alkyl halides (e.g.,
) in basic conditions to form thioethers (
) . -
Metal Coordination : Binds to metal ions (e.g.,
,
) via thiolate complexes, useful in chelation therapy .
Reactions Involving the Benzylidene Moiety
The exocyclic double bond (
) in the benzylidene group enables:
-
Cycloadditions : Participates in Diels-Alder reactions with dienes under thermal conditions .
-
Hydrogenation : Catalytic hydrogenation (
) reduces the double bond to a single bond, yielding a saturated derivative . -
Electrophilic Substitution : The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the isopropoxy group.
Thiazole Ring Reactivity
The thiazole core undergoes:
-
Electrophilic Attack : Substitution at the 5-position due to electron-donating effects of the benzylidene group .
-
Ring-Opening Reactions : Hydrolysis under strong acidic conditions (
) breaks the thiazole ring into a thioamide intermediate.
Isopropoxy Group Transformations
The isopropoxy substituent (
) reacts via:
-
Acidic Cleavage :
cleaves the ether bond to form a phenolic -OH group . -
Demethylation : Not directly applicable, but analogous ethers undergo dealkylation under reductive conditions (
) .
Comparative Reaction Pathways
Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives, including (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, have been reported to exhibit significant antimicrobial activity against various bacterial strains. The compound's mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results indicate that the compound possesses moderate to good activity against common pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. This compound has shown promise in inducing apoptosis in various cancer cell lines.
Case Study: Antitumor Screening
In vitro studies demonstrated that this compound could inhibit the proliferation of leukemia and melanoma cell lines. The compound was found to induce apoptosis by activating caspase pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Pharmacokinetics
Research into the pharmacokinetic properties of thiazole derivatives suggests that they possess favorable absorption and distribution characteristics. However, detailed studies on the pharmacokinetics of this compound are still required to fully understand its bioavailability and metabolic pathways.
Mechanism of Action
The mechanism of action of (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and benzylidene group are key structural features that enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Isopropoxybenzylidene)hydrazinecarbothioamide
- N’-(4-Isopropoxybenzylidene)-2-methoxy-2-phenylacetohydrazide
- 4-Chloro-N’-(4-isopropoxybenzylidene)benzenesulfonohydrazide
Uniqueness
(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its specific combination of a thiazole ring with an isopropoxybenzylidene group This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds
Biological Activity
(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a benzylidene moiety, contributing to its diverse biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: (5E)-5-(4-isopropoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- CAS Number: 303798-03-0
- Molecular Formula: C13H13N2O2S2
- Purity: 95%
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-isopropoxybenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. This reaction can be facilitated under acidic or basic conditions, leading to the formation of the desired product.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has demonstrated significant antibacterial activity against various strains of bacteria such as Escherichia coli and Bacillus subtilis. In vitro assays have shown that this compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. The compound showed a significant ability to scavenge free radicals, indicating its potential for protecting cells from oxidative stress.
Anti-inflammatory Effects
Research indicates that thiazole derivatives can exhibit anti-inflammatory properties. Studies involving animal models have shown that this compound can reduce inflammatory markers and cytokine levels in tissues subjected to inflammatory stimuli.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
- Scavenging Free Radicals: Its antioxidant properties contribute to reducing oxidative stress in cells.
- Modulation of Signaling Pathways: It may influence various signaling pathways related to inflammation and cell survival.
Case Studies
- Antimicrobial Efficacy Study : A comparative study demonstrated that this compound was effective against antibiotic-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
- In Vivo Anti-inflammatory Study : In a controlled trial with rats induced with paw edema, administration of the compound resulted in a statistically significant reduction in paw swelling compared to control groups treated with saline.
Q & A
Q. What are the standard synthetic routes for preparing (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?
The compound is typically synthesized via a condensation reaction between 2-mercapto-1,3-thiazol-4(5H)-one and 4-isopropoxybenzaldehyde. A general procedure involves refluxing equimolar amounts of the aldehyde and thiazolone derivative in a solvent like 1,4-dioxane or glacial acetic acid with a catalytic amount of piperidine or sodium acetate. The reaction is monitored by TLC, and the product is isolated via acid precipitation and recrystallization (e.g., ethanol or 1,4-dioxane) .
Q. How is the E-configuration of the benzylidene moiety confirmed in this compound?
The E-configuration is determined using X-ray crystallography, which reveals the spatial arrangement of the substituents around the C=C bond. For example, in analogous thiazolidinone derivatives, crystallographic data (e.g., bond angles, torsion angles) and intermolecular hydrogen bonding patterns (e.g., C—H⋯O interactions) provide conclusive evidence of the stereochemistry .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify protons and carbons in the thiazole ring, benzylidene substituents, and isopropoxy group.
- IR spectroscopy : To confirm the presence of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2500 cm⁻¹).
- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern analysis .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or activity of this compound?
Density Functional Theory (DFT) calculations can predict the stability of the E-isomer by comparing energy profiles of E/Z configurations. Molecular docking studies may also elucidate interactions between the compound and biological targets (e.g., enzyme active sites), guiding structural modifications for enhanced activity .
Q. What experimental design considerations are critical for assessing its cytotoxicity?
- Cell lines : Use diverse cancer cell lines (e.g., MCF-7, HEPG-2) and normal cells (e.g., WI-38 fibroblasts) to evaluate selectivity.
- Controls : Include a reference drug (e.g., CHS-828) and vehicle controls (e.g., DMSO ≤0.5%).
- Assay protocol : Follow standardized sulforhodamine B (SRB) or MTT assays with 48–72 h exposure periods. Data should be analyzed via IC₅₀ calculations and statistical validation (e.g., ANOVA) .
Q. How do structural modifications (e.g., substituents on the benzylidene ring) impact biological activity?
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity by increasing electrophilicity and target binding.
- Methoxy/isopropoxy groups improve solubility and bioavailability but may reduce potency.
- Hydrogen-bond donors (e.g., -OH) can stabilize interactions with enzymes like topoisomerase II .
Q. How are crystallographic data used to resolve contradictions in reported biological activities?
Crystal structure analysis (e.g., intermolecular C—H⋯O bonds) clarifies conformational stability, which may explain discrepancies in bioactivity. For instance, rigid E-configurations with planar thiazole rings favor intercalation into DNA, while non-planar analogs show reduced efficacy .
Q. What strategies mitigate challenges in reproducibility during synthesis?
- Standardize reaction conditions : Use anhydrous solvents (e.g., glacial acetic acid) and inert atmospheres to prevent oxidation of the thiol group.
- Purification : Employ column chromatography or repeated recrystallization to isolate pure E-isomers.
- Analytical validation : Cross-validate NMR and HPLC data with published crystallographic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
